molecular formula C20H21N3O2S2 B2981921 (2-(Methylthio)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1798673-42-3

(2-(Methylthio)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2981921
CAS RN: 1798673-42-3
M. Wt: 399.53
InChI Key: OYNYHKXHKOJLQD-UHFFFAOYSA-N
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Description

(2-(Methylthio)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds with similar structural motifs have been synthesized and characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. For example, Shahana and Yardily (2020) synthesized and characterized novel compounds incorporating thiazol and thiophene units, utilizing density functional theory (DFT) calculations for structural optimization and theoretical vibrational spectra interpretation (Shahana & Yardily, 2020). These studies provide a foundation for understanding the chemical properties and reactivity of complex heterocyclic compounds, including the target compound.

Biological Activities and Docking Studies

Research on heterocyclic compounds also explores their biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. For instance, Cetin et al. (2021) evaluated a series of thiophene-based heterocyclic compounds for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with molecular docking studies revealing significant interactions at enzyme active sites (Cetin, Türkan, Bursal, & Murahari, 2021). Such studies suggest potential therapeutic applications for similar compounds, including the one of interest, in treating diseases associated with enzyme dysregulation.

Crystal Structure Analysis

Crystal structure analysis of related compounds provides insights into their molecular geometry, bonding features, and potential for forming solid-state structures with desirable properties. Nagaraju et al. (2018) reported on the synthesis and crystal structure of a thiophene derivative, highlighting its biological activity spectrum and applications in material science (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018). This type of analysis is crucial for designing compounds with specific functionalities, including drug molecules and materials for electronic applications.

Mechanism of Action

properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-26-17-7-3-2-6-16(17)20(24)23-9-4-5-14(12-23)11-18-21-19(22-25-18)15-8-10-27-13-15/h2-3,6-8,10,13-14H,4-5,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNYHKXHKOJLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylthio)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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